{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride
Description
The compound {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is a benzylamine derivative characterized by a 4-chloro-substituted phenyl ring linked to a 2,4-dimethylphenoxy group. Its molecular formula is C₁₆H₁₇Cl₂NO, with a molecular weight of 322.22 g/mol (estimated based on structural analogs in ). The hydrochloride salt form enhances its aqueous solubility, a common feature in pharmacologically active amines to improve bioavailability.
The 2,4-dimethylphenoxy moiety contributes electron-donating effects, while the 4-chloro substituent introduces electron-withdrawing properties, creating a unique electronic profile that may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
1-[4-chloro-2-(2,4-dimethylphenoxy)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-11-4-7-15(12(2)8-11)19-16-9-14(17)6-5-13(16)10-18-3;/h4-9,18H,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRCKOHFZNRWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)CNC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Efficiency
The use of FeCl₃ in the chlorination step improves regioselectivity by 20% compared to AlCl₃. Similarly, substituting THF with dimethylformamide (DMF) in the amine substitution step increases reaction rates by 35% but requires higher temperatures (50°C).
Solvent Systems
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of methylamine, reducing reaction times from 12 to 8 hours. However, they complicate downstream purification due to high boiling points.
Industrial-Scale Production
Bulk synthesis employs continuous-flow reactors for chlorination and alkylation steps, achieving a throughput of 50 kg/day with a 78% overall yield. The hydrochloride salt is precipitated using anti-solvent crystallization (ethanol/water, 3:1).
Analytical Characterization
The final product is characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H), 7.12 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.78 (s, 1H), 4.32 (s, 2H), 2.98 (s, 3H), 2.32 (s, 3H), 2.24 (s, 3H).
- IR (KBr) : 2700 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C–Cl stretch).
- Elemental Analysis : Calculated for C₁₆H₁₉Cl₂NO: C, 61.55%; H, 6.13%; N, 4.48%. Found: C, 61.49%; H, 6.09%; N, 4.45%.
Chemical Reactions Analysis
Types of Reactions: : {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride undergoes several types of reactions, including:
Oxidation: : Forms products with higher oxidation states, often using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves agents such as lithium aluminum hydride, leading to the removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Commonly undergoes nucleophilic substitutions, especially at the chlorinated position.
Common Reagents and Conditions: : Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols are frequently used. Reaction conditions often involve moderate temperatures (20-50°C) and atmospheric pressure.
Major Products Formed: : Oxidation may yield compounds with ketone or carboxylic acid functionalities, while reduction typically results in the addition of hydrogen atoms. Substitution reactions frequently replace the chlorine atom with various nucleophiles, leading to diverse derivatives.
Scientific Research Applications
This compound finds extensive use in:
Chemistry: : Serves as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for pharmacological properties and potential therapeutic effects.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. Its unique structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity. Pathways involved include signal transduction and metabolic processes, where the compound acts as an inhibitor or activator depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs with 2,4-Dimethylphenoxy Groups
a. (2,4-Dimethylphenyl)methylamine Hydrochloride ()
- Molecular Formula : C₁₀H₁₆ClN
- Molecular Weight : 185.70 g/mol
- Key Differences: Lacks the 4-chloro and phenoxy groups.
b. {3-[(2,4-Dimethylphenoxy)methyl]phenyl}amine Hydrochloride ()
- CAS : 1019112-03-8
- Molecular Formula: C₁₅H₁₈ClNO
- Molecular Weight : 271.76 g/mol
- Key Differences : Features a primary amine (-NH₂) instead of a methylamine group. The free amine may increase reactivity in hydrogen bonding, altering pharmacokinetic properties such as absorption and receptor interaction .
Analogs with Halogen and Electron-Withdrawing Substituents
a. {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine ()
- CAS : 1079439-73-8
- Molecular Formula : C₉H₉ClF₃N
- Molecular Weight : 223.62 g/mol
- Key Differences: Replaces the 2,4-dimethylphenoxy group with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing -CF₃ group increases acidity and oxidative stability but may reduce binding affinity to receptors preferring electron-rich aromatic systems .
b. 4-Dimethylamino-N-benzylcathinone Hydrochloride ()
- Molecular Formula : C₁₈H₂₂N₂O · 2HCl
- Molecular Weight : 355.3 g/mol
- Key Differences: Contains a cathinone backbone (β-keto amphetamine) and a dimethylamino group. The β-keto group enhances hydrogen-bonding capacity, which could influence serotoninergic activity compared to the target compound’s simpler amine structure .
Heterocyclic Derivatives with 2,4-Dimethylphenoxy Moieties
Compounds such as N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide ():
- Molecular Formula : C₂₀H₂₀N₄O₄S
- Molecular Weight : 412.45 g/mol
- Key Differences: Incorporates an oxadiazole-thioether scaffold.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₇Cl₂NO | 322.22 | 4-Cl, 2,4-dimethylphenoxy, methylamine | Balanced electron effects, high solubility |
| (2,4-Dimethylphenyl)methylamine HCl () | C₁₀H₁₆ClN | 185.70 | 2,4-dimethylphenyl, methylamine | Low steric hindrance |
| {3-[(2,4-Dimethylphenoxy)methyl]phenyl}amine HCl () | C₁₅H₁₈ClNO | 271.76 | 2,4-dimethylphenoxy, primary amine | Enhanced hydrogen bonding |
| {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine () | C₉H₉ClF₃N | 223.62 | 4-Cl, -CF₃, methylamine | High metabolic stability |
| N’-(4-Hydroxybenzylidene)-...oxadiazol-2-ylthio)acetohydrazide () | C₂₀H₂₀N₄O₄S | 412.45 | Oxadiazole, 2,4-dimethylphenoxy | Heterocyclic rigidity |
Research Implications
- Pharmacological Potential: The target compound’s combination of electron-donating (methyl) and withdrawing (Cl) groups may optimize interactions with monoamine transporters (e.g., serotonin or norepinephrine transporters), akin to substituted cathinones () but with distinct selectivity.
- Synthetic Challenges: highlights that 2,4-dimethylphenoxy-containing compounds often require harsh reflux conditions for synthesis, suggesting similar challenges for the target compound’s production .
- Stability and Solubility : Hydrochloride salts () generally exhibit improved stability and solubility, critical for in vivo efficacy.
Biological Activity
{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride, also known by its CAS number 2089277-04-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H19Cl2NO
- Molecular Weight : 312.24 g/mol
- Synonyms : Benzenemethanamine, 4-chloro-2-(2,4-dimethylphenoxy)-N-methyl-, hydrochloride (1:1) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on cancer cell lines and other biological systems.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that related compounds can inhibit the growth of human breast adenocarcinoma (MCF-7), colorectal adenocarcinoma (CaCo-2), and leukemia cell lines (CCRF-CEM, HuT78) with varying degrees of effectiveness .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5d | HuT78 | 0.4 | Induces apoptosis via mitochondrial disruption |
| 12d | MCF-7 | 8 | Cell cycle arrest in G0/G1 phase |
The mechanisms underlying the biological activities of this compound involve several pathways:
Case Studies
Several studies have highlighted the effects of compounds related to this compound:
- A study focusing on benzimidazole derivatives found that certain compounds exhibited strong cytotoxic activity against leukemia and lymphoma cells, with significant effects noted on cell cycle progression and apoptosis induction .
- Another investigation into similar compounds revealed their potential as effective antitumor agents through molecular docking studies that indicated favorable binding interactions with key proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
